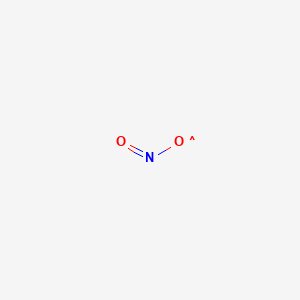![molecular formula C16H18N2O4 B1229662 2-[[2-(3-Methyl-1-oxo-2-isoquinolinyl)-1-oxoethyl]amino]acetic acid ethyl ester](/img/structure/B1229662.png)
2-[[2-(3-Methyl-1-oxo-2-isoquinolinyl)-1-oxoethyl]amino]acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(3-methyl-1-oxo-2-isoquinolinyl)-1-oxoethyl]amino]acetic acid ethyl ester is a N-acyl-amino acid.
Aplicaciones Científicas De Investigación
Metabolic Pathway Elucidation
Almorexant, a compound related to the chemical , is extensively metabolized, with its metabolites primarily excreted in feces. This detailed study of metabolism and elimination pathways could provide insights for similar compounds, emphasizing the importance of understanding metabolic interactions and potential biochemical pathways (Dingemanse et al., 2013).
Biochemical Diagnostic Marker Development
Research into fatty acid ethyl esters (FAEE) suggests that they could serve as biochemical markers for conditions like alcohol abuse. The concentration of FAEEs in patients correlated with blood ethanol levels, implying potential diagnostic applications in medical and forensic fields (Doyle et al., 1994).
Improvement of Drug Efficacy and Absorption
The usage of tryptophan ethyl ester to bypass defective gastrointestinal transport in Hartnup disease illustrates how modifying the chemical structure of a therapeutic agent can significantly enhance its absorption and efficacy. This approach could be considered for other compounds with poor gastrointestinal absorption (Jonas & Butler, 1989).
Understanding Environmental Exposures
Studies on specific esters have been crucial in understanding human exposure to various environmental compounds, such as plasticizers. Monitoring the urinary concentrations of metabolites can provide valuable insights into the extent of exposure, indicating the importance of research in environmental health and safety (Silva et al., 2013).
Insights into Biochemical and Pharmacological Effects
Exploratory studies into compounds like etozolin highlight how chemical derivatives can influence renal elimination and other physiological processes. Such research provides foundational knowledge for drug development and understanding the biochemical impact of chemical compounds (Scheitza, 1977).
Propiedades
Fórmula molecular |
C16H18N2O4 |
|---|---|
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
ethyl 2-[[2-(3-methyl-1-oxoisoquinolin-2-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C16H18N2O4/c1-3-22-15(20)9-17-14(19)10-18-11(2)8-12-6-4-5-7-13(12)16(18)21/h4-8H,3,9-10H2,1-2H3,(H,17,19) |
Clave InChI |
NXBPOPIEDGTTNV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)CN1C(=CC2=CC=CC=C2C1=O)C |
SMILES canónico |
CCOC(=O)CNC(=O)CN1C(=CC2=CC=CC=C2C1=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















